3-amino-1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol

Medicinal Chemistry Physicochemical Property Profiling Structure-Activity Relationship (SAR)

3-Amino-1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol (CAS 1369161-94-3) is a racemic, bifunctional amino alcohol featuring a 1,3-dimethylpyrazole core substituted at the 4-position with a 3-amino-1-hydroxypropyl side chain. With a molecular formula of C₈H₁₅N₃O and a molecular weight of 169.22 g/mol, the compound presents two hydrogen bond donors (the –OH and –NH₂ groups), three hydrogen bond acceptors, and a computed topological polar surface area (TPSA) of 64.1 Ų.

Molecular Formula C8H15N3O
Molecular Weight 169.22 g/mol
Cat. No. B13186958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol
Molecular FormulaC8H15N3O
Molecular Weight169.22 g/mol
Structural Identifiers
SMILESCC1=NN(C=C1C(CCN)O)C
InChIInChI=1S/C8H15N3O/c1-6-7(5-11(2)10-6)8(12)3-4-9/h5,8,12H,3-4,9H2,1-2H3
InChIKeyQMTRQNYARBWJJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol: A Bifunctional Pyrazole Building Block for Medicinal Chemistry Procurement


3-Amino-1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol (CAS 1369161-94-3) is a racemic, bifunctional amino alcohol featuring a 1,3-dimethylpyrazole core substituted at the 4-position with a 3-amino-1-hydroxypropyl side chain [1]. With a molecular formula of C₈H₁₅N₃O and a molecular weight of 169.22 g/mol, the compound presents two hydrogen bond donors (the –OH and –NH₂ groups), three hydrogen bond acceptors, and a computed topological polar surface area (TPSA) of 64.1 Ų [1]. The molecule is offered as a research-grade synthetic building block by specialist suppliers such as Enamine (catalog EN300-682875), with a defined but variable purity profile [2]. Its primary value lies in serving as a chiral intermediate for the construction of more complex pharmacologically relevant heterocyclic scaffolds, particularly in central nervous system and anti-infective discovery programs [3].

Why Generic Substitution Fails for 3-Amino-1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol: Positional Isomerism, Stereochemistry, and Functional Group Inventory


Direct substitution of 3-amino-1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol by its closest in-class analogs is precluded by three orthogonal structural parameters. First, the regioisomeric variant 3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol (CAS 1511030-75-3) places the amino group at the benzylic position, dramatically altering the spatial relationship between the hydrogen-bonding moieties and the pyrazole π-system . Second, the enantiopure (1S)- and (1R)-forms (CAS 2227701-01-9 and 2227869-95-4, respectively) introduce configurational stability absent in the racemate, a critical differentiator in asymmetric synthesis and chiral drug discovery [1]. Third, the amine-only analog 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-amine (CAS 1007501-63-4) lacks the hydroxyl group entirely, reducing the hydrogen bond donor count from 2 to 1 and the TPSA from 64.1 to 43.8 Ų [2]. These structural differences produce quantifiable changes in physicochemical properties, commercial availability, and synthetic utility that render generic interchange scientifically unsound.

3-Amino-1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol: Quantitative Differentiation Evidence for Scientific Procurement Decisions


Physicochemical Comparison: Hydrogen Bond Donor/Acceptor Profile and Topological Polar Surface Area (TPSA) Versus In-Class Analogs

The target compound delivers a balanced hydrogen bond donor/acceptor inventory of HBD=2 and HBA=3, which is critical for drug-likeness optimization in CNS-penetrant scaffolds. This profile contrasts with the amine-only analog 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-amine, which exhibits HBD=1, HBA=2, and a reduced TPSA of 43.8 Ų. The 20.3 Ų increase in TPSA (from 43.8 to 64.1 Ų) enhances aqueous solubility potential while remaining below the CNS-desirable threshold of ~90 Ų [1][2]. The positional isomer 3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol maintains identical HBD/HBA counts but differs in the spatial presentation of the hydrogen-bonding vectors, impacting molecular recognition events at biological targets .

Medicinal Chemistry Physicochemical Property Profiling Structure-Activity Relationship (SAR)

Positional Isomerism: Regiochemical Differentiation from the Benzylic Amino Isomer (CAS 1511030-75-3)

The target compound (3-amino-1-ol, CAS 1369161-94-3) and its regioisomer (3-amino-3-ol, CAS 1511030-75-3) share the molecular formula C₈H₁₅N₃O and molecular weight (169.22 g/mol), but differ fundamentally in amino group placement. In the target, the amino group is terminal (γ to the pyrazole ring), yielding a primary amine with predictable nucleophilic reactivity and a chiral secondary alcohol at the α-carbon. In the regioisomer, the amino group is at the benzylic position (α to the pyrazole ring), creating a chiral amine center with distinct electronic and steric properties. The regioisomer is commercially available at ≥98% purity from multiple suppliers (Fluorochem, Leyan, Chemscene), whereas the target compound lacks certified purity specifications from major vendors . This purity documentation gap is a critical differentiator for procurement decisions in regulated synthetic environments.

Synthetic Chemistry Regioselective Synthesis Building Block Validation

Stereochemical Differentiation: Racemate Versus Enantiopure Forms and Their Procurement Cost Implications

The target compound (CAS 1369161-94-3) exists as a racemic mixture with one chiral center at the hydroxyl-bearing carbon. The enantiopure (1S)-form (CAS 2227701-01-9) and (1R)-form (CAS 2227869-95-4) are stocked as discrete catalog items by Enamine. Pricing data reveals that the racemate is offered at $968 for 0.1 g (Enamine EN300-682875), while the (1S)-enantiomer is priced at $1,696 for 0.25 g (Enamine EN300-1766328), corresponding to approximately $6,784/g [1][2]. This ~7-fold cost premium for enantiopure material reflects the additional synthetic or resolution investment required. For early-stage medicinal chemistry where absolute stereochemistry is not yet established, the racemate provides a cost-effective entry point; for advanced lead optimization requiring defined chirality, the enantiopure forms are the only viable option.

Chiral Synthesis Asymmetric Catalysis Procurement Economics

Functional Group Orthogonality: Dual Amino-Alcohol Reactivity Versus Single-Function Analogs for Diversifiable Building Block Strategies

The target compound uniquely incorporates both a primary aliphatic amine (–CH₂CH₂NH₂) and a secondary benzylic alcohol (–CH(OH)–) attached to the pyrazole 4-position. This dual functionality is absent in the closest commercially available analogs: 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-amine (amine only, CAS 1007501-63-4) and 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol (alcohol only, CAS 1007504-51-9) [1]. The amine handle enables amide bond formation, reductive amination, and urea/thiourea coupling. The alcohol handle permits esterification, etherification, oxidation to the ketone, or activation as a leaving group for nucleophilic displacement. Sequential chemoselective derivatization (e.g., Boc protection of the amine followed by alcohol oxidation) allows for divergent library synthesis from a single starting material, a capability not achievable with either mono-functional analog.

Synthetic Methodology Orthogonal Protection Diversity-Oriented Synthesis

Optimal Procurement and Application Scenarios for 3-Amino-1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol Based on Quantitative Differentiation Evidence


Medicinal Chemistry Hit-to-Lead Programs Requiring CNS-Drug-Like Physicochemical Space

With a computed XLogP3 of -0.8 and a TPSA of 64.1 Ų, the target compound resides within the favorable CNS drug-like chemical space (TPSA < 90 Ų, LogP < 5). This contrasts with the amine-only analog (XLogP3 = 0.4, TPSA = 43.8 Ų), whose excessively low TPSA may compromise solubility [1]. Medicinal chemistry teams optimizing for blood-brain barrier penetration should prioritize the target compound as a scaffold core, leveraging the hydroxyl group for additional target engagement while maintaining favorable CNS physicochemical parameters. The dual amino-alcohol architecture enables late-stage functionalization with diverse capping groups to modulate both potency and ADME properties [2].

Chiral Pool and Asymmetric Synthesis: Strategic Procurement of Racemate Versus Enantiopure Forms by Project Stage

The 7-fold unit cost differential between the racemate (~$9,680/g) and the (1S)-enantiomer (~$6,784/g) dictates a staged procurement strategy [1]. During hit identification and initial SAR exploration, the racemate should be sourced for library synthesis and preliminary biological evaluation. Upon identification of a promising hit series, procurement should shift to the enantiopure (1S)- or (1R)-form to establish stereochemistry-activity relationships and to provide chirally defined material for in vivo pharmacokinetic and efficacy studies. The Enamine catalog offering of all three stereochemical variants (racemate EN300-682875, (1S) EN300-1766328, (1R) expected EN300-1766329) provides a single-vendor solution for this staged procurement workflow [2].

Diversity-Oriented Synthesis and Parallel Library Construction Leveraging Orthogonal Functional Groups

The target compound's primary amine and secondary alcohol provide two chemically orthogonal derivatization handles, enabling divergent library synthesis from a single starting material [1]. Unlike the amine-only analog (CAS 1007501-63-4) or alcohol-only analog (CAS 1007504-51-9), which each offer only one derivatization vector, the target compound supports sequential chemoselective transformations: (1) amine acylation/sulfonylation/reductive amination, followed by (2) alcohol oxidation, esterification, or Mitsunobu displacement. This dual reactivity reduces the synthetic step count required to access diverse chemotypes, increasing library output per unit of synthetic effort—a key efficiency metric for industrial medicinal chemistry groups [2]. However, the current absence of vendor-certified purity specifications for the racemate (compared to ≥98% for the regioisomer) necessitates in-house analytical validation before committing to large-scale library production .

Regiochemical Control in Pyrazole-Functionalized Probe Synthesis for Chemical Biology Target Identification

The γ-amino-α-hydroxy substitution pattern of the target compound, with the amine at the terminal position of the propanol chain, provides a structurally distinct presentation of the amino group relative to the pyrazole core compared to the α-amino regioisomer (CAS 1511030-75-3) [1]. In chemical biology applications such as PROTAC linker attachment or photoaffinity probe design, the spatial orientation and distance of the amine attachment point from the target-binding pyrazole motif are critical design parameters. The terminal amine of the target compound offers a longer, more flexible linker trajectory (three-bond separation from the pyrazole ring) compared to the benzylic amine of the regioisomer (one-bond separation), enabling distinct linker geometries that may be preferred for specific protein target engagements [2].

Quote Request

Request a Quote for 3-amino-1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.